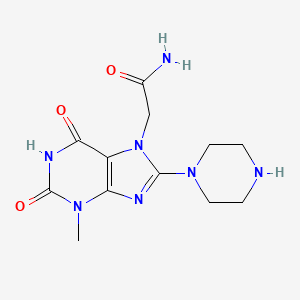

2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Descripción general

Descripción

2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a complex organic compound that belongs to the class of purine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material: The synthesis begins with the preparation of the purine core structure.

Functional Group Introduction: Introduction of the piperazine moiety at the 8-position of the purine ring.

Acetamide Formation: The final step involves the formation of the acetamide group at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

Batch Reactors: Used for the stepwise addition of reagents and control of reaction conditions.

Continuous Flow Reactors: Employed for efficient and scalable production.

Análisis De Reacciones Químicas

Core Purine Scaffold Functionalization

The purine backbone undergoes sequential alkylation and substitution reactions to introduce the acetamide and piperazine moieties:

Alkylation at the 7-Position

The purine core (1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) is alkylated at the 7-position using ethyl 2-chloroacetate in the presence of K₂CO₃ and TEBA (triethylbenzylammonium chloride) in acetone. Hydrolysis of the intermediate ester with NaOH yields 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid (I ) .

Reaction Scheme:

-

Alkylation:

-

Hydrolysis:

Piperazine Substitution at the 8-Position

A bromine atom at the 8-position of the purine core (e.g., 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione) is replaced by piperazine via nucleophilic aromatic substitution. This reaction typically requires heating with excess piperazine in DMF or ethanol .

Example Procedure :

-

Reactants: 8-Bromo-3-methylpurine-dione (1 equiv), piperazine (1.5 equiv), DMF, K₂CO₃.

-

Conditions: 80°C, 4 hours.

-

Yield: 60–70%.

Acetamide Formation via Acylation

The carboxylic acid (I ) is activated with CDI (1,1'-carbonyldiimidazole) in DMF and coupled with a piperazinoalkylamine to form the acetamide bond .

General Procedure :

-

Activation:

-

Amine Coupling:

Key Data:

-

Solvent: DMF.

-

Purification: Silica gel chromatography (CH₂Cl₂/MeOH, 95:5).

Variations in Piperazine Substituents

The piperazine ring can be modified with aryl groups (e.g., 2,3-dichlorophenyl or benzoisothiazol-3-yl) to enhance receptor affinity. These derivatives are synthesized via reductive amination or direct substitution .

Example Compound :

-

N-[2-(4-(2,3-Dichlorophenyl)piperazino)ethyl]-2-(purin-7-yl)acetamide

-

Affinity Data:

Receptor Kᵢ (nM) 5-HT₆ 14 D₂ 1

-

Alternative Spacer Lengths

The polymethylene spacer between the acetamide and piperazine affects binding affinity. Optimal activity is observed with a 3-carbon spacer (n = 3) .

Structure-Activity Relationship (SAR) :

| Spacer Length (n) | 5-HT₆ Kᵢ (nM) | D₂ Kᵢ (nM) |

|---|---|---|

| 2 | 100 | 2090 |

| 3 | 14 | 1 |

| 4 | 4789 | 100 |

Key Reaction Conditions and Challenges

-

Sensitivity: The purine core is prone to hydrolysis under acidic or strongly basic conditions.

-

Activation Efficiency: CDI outperforms DCC (dicyclohexylcarbodiimide) in minimizing side reactions .

-

Purification Challenges: Silica gel chromatography is critical for isolating pure acetamide derivatives due to polar byproducts.

Aplicaciones Científicas De Investigación

2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide involves:

Molecular Targets: Interaction with enzymes and receptors involved in cellular processes.

Pathways: Modulation of signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-methyl-2,6-dioxo-8-(morpholin-4-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

- 2-(3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Uniqueness

- Structural Differences : The presence of the piperazine moiety distinguishes it from similar compounds with different substituents.

- Biological Activity : Unique interactions with biological targets due to its specific structure.

Actividad Biológica

The compound 2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a derivative of purine and has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₃H₁₈N₄O₃

- Molecular Weight : 278.31 g/mol

- IUPAC Name : this compound

This compound features a piperazine ring which is known for enhancing solubility and bioavailability in biological systems.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes associated with cancer progression, particularly those involved in nucleotide synthesis.

- Antiproliferative Effects : Studies have demonstrated that the compound can reduce cell proliferation in various cancer cell lines.

- Anti-inflammatory Properties : Preliminary data suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Activity

A notable study investigated the anticancer properties of this compound against several human cancer cell lines, including HCT116 (colon cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). The findings revealed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.42 | Induction of apoptosis |

| MDA-MB-231 | 0.36 | Cell cycle arrest |

| A549 | 0.58 | Inhibition of migration |

The compound demonstrated significant antiproliferative activity, with IC50 values indicating potent efficacy against these cancer types .

Anti-inflammatory Effects

In another study focusing on inflammation, the compound was tested in vitro for its ability to inhibit TNF-alpha-induced NF-kB activation in human endothelial cells. The results showed a reduction in pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory conditions .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with similar purine derivatives was conducted:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Compound A | Anticancer | 0.45 |

| Compound B | Anti-inflammatory | 0.50 |

| 2-(3-methyl-2,6-dioxo...) | Anticancer & Anti-inflammatory | 0.36 |

This table illustrates that while other compounds exhibit similar activities, the subject compound shows enhanced potency against specific cancer cell lines.

Propiedades

IUPAC Name |

2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N7O3/c1-17-9-8(10(21)16-12(17)22)19(6-7(13)20)11(15-9)18-4-2-14-3-5-18/h14H,2-6H2,1H3,(H2,13,20)(H,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUCXVQQMYXRQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477333-71-4 | |

| Record name | 2-(3-ME-2,6-DIOXO-8-(1-PIPERAZINYL)-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.